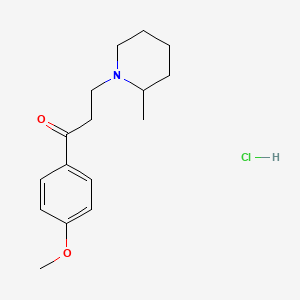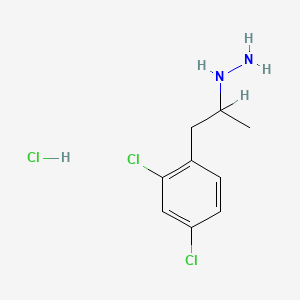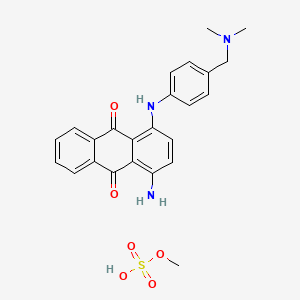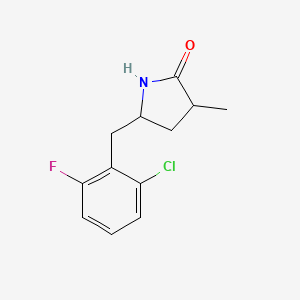
4'-Methoxy-3-(3-methylpiperidino)propiophenone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Methoxy-3-(3-methylpiperidino)propiophenone hydrochloride is a chemical compound with a complex structure that includes a methoxy group, a methylpiperidine ring, and a propiophenone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Methoxy-3-(3-methylpiperidino)propiophenone hydrochloride typically involves multiple steps. One common method starts with the preparation of 4’-methoxypropiophenone, which can be synthesized by reacting 4-methoxybenzaldehyde with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The resulting 4’-methoxypropiophenone is then subjected to a series of reactions to introduce the 3-methylpiperidino group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of high-purity reagents. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its hydrochloride salt form.
Analyse Des Réactions Chimiques
Types of Reactions
4’-Methoxy-3-(3-methylpiperidino)propiophenone hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carbonyl group in the propiophenone backbone can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4’-methoxybenzoic acid, while reduction of the carbonyl group can produce 4’-methoxy-3-(3-methylpiperidino)propanol.
Applications De Recherche Scientifique
4’-Methoxy-3-(3-methylpiperidino)propiophenone hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential pharmacological effects and therapeutic applications is ongoing.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4’-Methoxy-3-(3-methylpiperidino)propiophenone hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4’-Methoxypropiophenone: A simpler analog without the piperidino group.
3-(3-Methylpiperidino)propiophenone: Lacks the methoxy group.
4’-Methoxy-3-(4-methylpiperidino)propiophenone: Similar structure with a different substitution on the piperidino ring.
Uniqueness
4’-Methoxy-3-(3-methylpiperidino)propiophenone hydrochloride is unique due to the presence of both the methoxy group and the 3-methylpiperidino group, which confer distinct chemical and biological properties. This combination allows for specific interactions and applications that are not possible with simpler analogs.
Propriétés
Numéro CAS |
93148-54-0 |
|---|---|
Formule moléculaire |
C16H24ClNO2 |
Poids moléculaire |
297.82 g/mol |
Nom IUPAC |
1-(4-methoxyphenyl)-3-(2-methylpiperidin-1-yl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C16H23NO2.ClH/c1-13-5-3-4-11-17(13)12-10-16(18)14-6-8-15(19-2)9-7-14;/h6-9,13H,3-5,10-12H2,1-2H3;1H |
Clé InChI |
YVPZRFFOXGGSCP-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCCN1CCC(=O)C2=CC=C(C=C2)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















